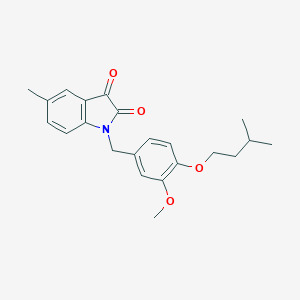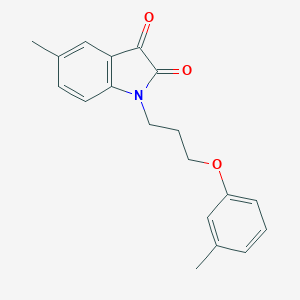
1-(4-propoxybenzyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-propoxybenzyl)-1H-indole-2,3-dione, also known as PBI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PBI is a derivative of indole, a naturally occurring compound found in many plants and animals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Screening
The compound 1-(4-propoxybenzyl)-1H-indole-2,3-dione, similar to its related indole dione derivatives, has been utilized in the synthesis of novel compounds with potential biological activities. For instance, 1H-indole-2,3-dione derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives showed moderate inhibitory activity against the fungus Candida albicans and Gram-positive bacteria Staphylococcus aureus, highlighting the compound's relevance in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).
Chemical Sensing Applications
1H-Indole-2,3-dione has also found applications in the field of chemical sensing, particularly as a selective optical chemosensor for Fe3+ ions. The compound exhibits high sensing capability and selective detection of Fe3+ ions through the enhancement of its absorption peak in the ultraviolet region. This highlights its potential as a chemosensor agent, leveraging the amide and carbonyl functional groups for binding and chelating metal ions (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Anticancer Activity
Furthermore, the structural framework of 1H-indole-2,3-dione has been incorporated into the synthesis of N-substituted indole derivatives, which have been screened for their anticancer activity. These compounds, through structural modification and incorporation of various substituents, have shown promising activity against MCF-7 human breast cancer cell lines, indicating the compound's utility in medicinal chemistry for designing new anticancer drugs (Kumar & Sharma, 2022).
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Related compounds have been involved in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Related compounds have shown antitumor properties , suggesting that they may interact with pathways involved in cell proliferation and apoptosis.
Result of Action
Related compounds have shown antitumor properties , suggesting that they may induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
1-[(4-propoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-22-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUCPSILFZXQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)
![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)




![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)
![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)

